molecular formula C7H4NO5- B8562825 Carbonic acid, mono(4-nitrophenyl) ester CAS No. 88473-88-5

Carbonic acid, mono(4-nitrophenyl) ester

Cat. No.: B8562825
CAS No.: 88473-88-5
M. Wt: 182.11 g/mol
InChI Key: LOVPHSMOAVXQIH-UHFFFAOYSA-M
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Description

Carbonic acid esters are generally less stable than their carboxylic or phosphoric acid counterparts due to the inherent instability of carbonic acid, which readily decomposes into CO₂ and water. Monoesters of carbonic acid are rare in literature compared to diesters (e.g., phenyl 4-nitrophenyl carbonate, CAS 17175-11-0) . The mono(4-nitrophenyl) ester structure implies a single ester linkage, leaving one hydroxyl group, which may influence reactivity and solubility.

Properties

CAS No.

88473-88-5

Molecular Formula

C7H4NO5-

Molecular Weight

182.11 g/mol

IUPAC Name

(4-nitrophenyl) carbonate

InChI

InChI=1S/C7H5NO5/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4H,(H,9,10)/p-1

InChI Key

LOVPHSMOAVXQIH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Phosgene (COCl₂) serves as a carbonyl source in the synthesis of carbonic acid esters. The reaction proceeds via nucleophilic attack of 4-nitrophenol on phosgene, forming the monoester intermediate. A base, such as pyridine or triethylamine, neutralizes HCl byproducts, shifting the equilibrium toward product formation. The stoichiometric ratio of 4-nitrophenol to phosgene is critical; a 1:1 molar ratio minimizes di-ester formation while ensuring complete conversion.

Reaction Scheme :

4-Nitrophenol+COCl2BaseCarbonic acid, mono(4-nitrophenyl) ester+2HCl\text{4-Nitrophenol} + \text{COCl}_2 \xrightarrow{\text{Base}} \text{Carbonic acid, mono(4-nitrophenyl) ester} + 2\text{HCl}

Optimization Parameters

  • Temperature : Reactions are conducted at 0–5°C to suppress side reactions.

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures reagent solubility while limiting hydrolysis.

  • Base Selection : Pyridine (2 equivalents) effectively scavenges HCl, achieving yields of 70–75%.

Table 1: Phosgene-Mediated Synthesis Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature0–5°C7295
SolventDichloromethane7093
BasePyridine7596

Triphosgene as a Safer Alternative

Advantages Over Phosgene

Triphosgene (bis(trichloromethyl) carbonate) offers a safer, crystalline alternative to gaseous phosgene. It reacts with 4-nitrophenol in a 1:3 molar ratio, releasing three equivalents of phosgene in situ. This method reduces handling risks and improves reaction control.

Reaction Scheme :

3 4-Nitrophenol+C(OCCl3)33 Carbonic acid, mono(4-nitrophenyl) ester+3HCl+CO23\text{ 4-Nitrophenol} + \text{C(OCCl}3\text{)}3 \rightarrow 3\text{ this compound} + 3\text{HCl} + \text{CO}_2

Critical Process Variables

  • Stoichiometry : A 3:1 ratio of 4-nitrophenol to triphosgene maximizes monoester yield.

  • Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates the reaction, reducing completion time from 24 hours to 6 hours.

Table 2: Triphosgene-Based Synthesis Performance

ParameterValueYield (%)Purity (%)
Molar Ratio3:1 (phenol:triphosgene)8598
CatalystDMAP (5 mol%)8897
Reaction Time6 hours8596

Chloroformate Coupling Strategies

Phenyl Chloroformate Route

Phenyl chloroformate reacts with 4-nitrophenol under basic conditions, forming the monoester via nucleophilic substitution. This method avoids direct phosgene use but requires careful pH control to prevent over-esterification.

Reaction Scheme :

4-Nitrophenol+ClCO2PhBaseCarbonic acid, mono(4-nitrophenyl) ester+HCl+PhOH\text{4-Nitrophenol} + \text{ClCO}_2\text{Ph} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} + \text{PhOH}

Solvent and Base Optimization

  • Solvent : Acetonitrile enhances reactivity due to its high polarity.

  • Base : Sodium bicarbonate buffers the reaction at pH 8–9, achieving 80% yield with 99% purity after recrystallization.

Table 3: Chloroformate Method Comparison

ConditionOutcome
Solvent: AcetonitrileYield: 80%
Base: NaHCO₃Purity: 99%
Reaction Time12 hours

Transesterification Approaches

Diethyl Carbonate as a Carbonyl Source

Diethyl carbonate undergoes transesterification with 4-nitrophenol in the presence of acid catalysts (e.g., p-toluenesulfonic acid). This method is less efficient (yields ~60%) due to equilibrium limitations but offers operational simplicity.

Reaction Scheme :

4-Nitrophenol+(EtO)2COH+Carbonic acid, mono(4-nitrophenyl) ester+EtOH\text{4-Nitrophenol} + (\text{EtO})_2\text{CO} \xrightarrow{\text{H}^+} \text{this compound} + \text{EtOH}

Dean-Stark Trap for Byproduct Removal

Azeotropic removal of ethanol using a Dean-Stark apparatus shifts equilibrium, improving yields to 75%.

Carbonyldiimidazole (CDI)-Mediated Synthesis

Mechanism and Efficiency

CDI activates 4-nitrophenol, forming an imidazolide intermediate that reacts with carbon dioxide or another phenol. This method is highly selective but cost-prohibitive for large-scale synthesis.

Reaction Scheme :

4-Nitrophenol+CDIImidazolide intermediateCO2Carbonic acid, mono(4-nitrophenyl) ester\text{4-Nitrophenol} + \text{CDI} \rightarrow \text{Imidazolide intermediate} \xrightarrow{\text{CO}_2} \text{this compound}

Yield and Scalability

  • Lab Scale : 90% yield under CO₂ pressure (2 atm).

  • Industrial Viability : Limited by CDI cost and gas handling requirements.

Purification and Stability Considerations

Recrystallization Protocols

The product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding colorless crystals with >99% purity.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, mono(4-nitrophenyl) ester undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: Reacts with water to produce p-nitrophenol and carbon dioxide.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

    Amines: React with p-nitrophenyl carbonate to form carbamates.

    Alcohols: React to form carbonates.

    Water: Hydrolyzes the compound to p-nitrophenol and carbon dioxide.

    Reducing Agents: Such as hydrogen gas in the presence of a catalyst, can reduce the nitro group to an amino group.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    p-Nitrophenol: Formed from hydrolysis.

Scientific Research Applications

Carbonic acid, mono(4-nitrophenyl) ester is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:

    Bioconjugation: Used to modify proteins and peptides by forming stable carbamate linkages.

    Drug Delivery: Employed in the synthesis of prodrugs and drug conjugates to enhance solubility and bioavailability.

    Polymer Chemistry: Utilized in the synthesis of functionalized polymers and copolymers.

    Analytical Chemistry: Acts as a reagent in various analytical techniques to detect and quantify nucleophiles.

Mechanism of Action

The mechanism of action of p-nitrophenyl carbonate involves the formation of a reactive intermediate that can readily react with nucleophiles. The nitro group on the phenyl ring acts as an electron-withdrawing group, making the carbonate carbon more susceptible to nucleophilic attack. This results in the formation of a tetrahedral intermediate, which subsequently breaks down to form the final product.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-Nitrophenyl Esters

Compound Molecular Formula Molecular Weight log P H-Bond Donors H-Bond Acceptors
4-Nitrophenyl laurate C₁₈H₂₇NO₄ 321.41 3.66 0 4
Hexadecanoic acid, 4-nitrophenyl ester C₂₂H₃₅NO₄ 377.52 4.54 0 4
4-Nitrophenyl acetate C₈H₇NO₄ 181.15 1.76* 0 4
Phenyl 4-nitrophenyl carbonate (diester) C₁₃H₉NO₅ 259.21 N/A 0 5

*Estimated log P for 4-nitrophenyl acetate.

  • Stability : Unlike carboxylic acid esters (e.g., 4-nitrophenyl laurate), carbonic acid esters are prone to hydrolysis, limiting their practical applications .

Pharmacokinetic Properties

Table 2: Pharmacokinetic Comparison

Compound Oral Bioavailability Blood-Brain Barrier (BBB) Penetration Skin Penetration
4-Nitrophenyl laurate High No Moderate
Hexadecanoic acid, 4-nitrophenyl ester Low No High
Myristic acid vinyl ester High Yes Low
  • Carbonic Acid Monoester: Likely low oral bioavailability due to instability in aqueous environments. The hydroxyl group may enhance solubility but reduce membrane permeability. BBB penetration is improbable .

Enzyme Substrate Activity

  • 4-Nitrophenyl Acetate : Widely used as a substrate for esterases (e.g., influenza C virus O-acetylesterase, Km = 0.12 mM) .
  • 4-Nitrophenyl Palmitate (Hexadecanoic Acid Ester): Hydrolyzed by lipases (Vmax = 12.3 µmol/min/mg, Km = 0.45 mM) .
  • 4-Nitrophenyl Phosphate : Substrate for phosphatases and carbonic anhydrases .

Therapeutic Potential

  • 4-Nitrophenyl Ester (Compound 27) : Exhibited potent acaricidal activity (LT₅₀ = 2.1 hours against Psoroptes cuniculi), outperforming chlorophenyl and methyl-substituted analogs .

Carbonic Acid Monoester: No direct activity data, but instability likely limits therapeutic use. Potential as a labile prodrug or enzyme probe warrants further study.

Drug-Likeness (Lipinski's Rule of Five)

Table 3: Drug-Likeness Parameters

Compound MW < 500 H-Bond Donors ≤ 5 H-Bond Acceptors ≤ 10 log P < 5 Compliance
4-Nitrophenyl laurate Yes Yes Yes Yes Yes
Hexadecanoic acid, 4-nitrophenyl ester Yes Yes Yes Yes Yes
Carbonic Acid Monoester (Predicted) Yes Yes (1 hydroxyl) Yes Likely Likely

    Q & A

    Q. What are the established synthetic routes for preparing carbonic acid, mono(4-nitrophenyl) ester, and what methodological considerations are critical for optimizing yield?

    The compound is typically synthesized via the reaction of 4-nitrophenol with phosgene or its derivatives (e.g., chloroformates) under anhydrous conditions. Key steps include:

    • Activation of the phenol : Use of a base (e.g., pyridine) to deprotonate 4-nitrophenol, enhancing nucleophilicity.
    • Controlled stoichiometry : Maintaining a 1:1 molar ratio between 4-nitrophenol and the carbonyl source to avoid di-ester formation.
    • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions. Characterization via ¹H/¹³C NMR and FT-IR confirms ester formation, with the nitro group’s strong electron-withdrawing effect influencing chemical shifts .

    Q. How can researchers ensure the stability of this compound during storage and experimental use?

    Stability is influenced by:

    • Moisture avoidance : Hydrolysis of the ester bond is accelerated in aqueous or humid environments. Store in desiccated conditions under inert gas (e.g., argon).
    • Light sensitivity : The nitro group can undergo photodegradation; use amber glassware and minimize UV exposure.
    • Temperature : Long-term storage at –20°C is recommended. Periodic HPLC analysis (C18 column, UV detection at 254 nm) monitors degradation .

    Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

    • NMR spectroscopy : The aromatic protons of the 4-nitrophenyl group appear as a doublet (δ 8.2–8.4 ppm), while the carbonate carbonyl resonates at ~155 ppm in ¹³C NMR.
    • FT-IR : Strong absorbance at ~1750 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
    • HPLC : Reverse-phase chromatography with a mobile phase of acetonitrile/water (70:30) provides baseline separation from impurities .

    Advanced Research Questions

    Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

    The electron-withdrawing nitro group activates the carbonyl carbon toward nucleophilic attack, lowering the transition state energy. Kinetic studies (e.g., using stopped-flow spectrophotometry) reveal a two-step mechanism:

    • Nucleophilic addition : Formation of a tetrahedral intermediate.
    • Leaving group expulsion : The 4-nitrophenoxide ion is a superior leaving group due to resonance stabilization. Solvent polarity (e.g., DMSO vs. THF) significantly impacts reaction rates, as demonstrated by Eyring plots .

    Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this ester?

    A 2³ factorial design can evaluate variables:

    • Factors : Temperature (25°C vs. 50°C), catalyst loading (0.1% vs. 1.0% DMAP), and solvent (acetonitrile vs. dichloromethane).
    • Response variables : Yield, purity (HPLC area %). Statistical analysis (ANOVA) identifies interactions between factors, enabling condition optimization with minimal experimental runs .

    Q. What computational tools are effective in predicting the reactivity and electronic properties of this compound?

    • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.
    • Molecular Dynamics (MD) : Simulates solvation effects on hydrolysis rates.
    • QSPR models : Correlate substituent effects (e.g., nitro vs. methoxy groups) with reaction kinetics. Software like Gaussian or ORCA is recommended, with validation against experimental data .

    Q. How can this ester serve as a precursor in multi-step syntheses, such as polymer or pharmaceutical intermediates?

    • Polymer chemistry : Acts as a monomer in polycarbonate synthesis via interfacial polymerization.
    • Pharmaceuticals : The nitro group can be reduced to an amine (e.g., using H₂/Pd-C) for subsequent coupling reactions.
    • Protecting group : The carbonate moiety protects alcohols in complex molecule synthesis, with deprotection achieved under mild basic conditions .

    Q. What advanced analytical methods resolve contradictions in reported decomposition pathways?

    • Tandem Mass Spectrometry (MS/MS) : Identifies degradation products (e.g., 4-nitrophenol) with high specificity.
    • Isotopic Labeling : Traces oxygen sources in hydrolysis pathways using ¹⁸O-labeled water.
    • In-situ FT-IR : Monitors real-time degradation kinetics under varying pH and temperature .

    Methodological Considerations

    Q. How should researchers address discrepancies in literature data on this compound’s physicochemical properties?

    • Meta-analysis : Compare datasets from peer-reviewed journals (e.g., melting points, solubility) and apply statistical tests (e.g., Grubbs’ test for outliers).
    • Reproducibility protocols : Standardize measurement conditions (e.g., DSC heating rates for melting point determination) .

    Q. What safety protocols are critical when handling this compound in high-throughput experiments?

    • Ventilation : Use fume hoods due to potential phosgene release during decomposition.
    • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles.
    • Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal .

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